2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
- Piperidine protons :
- Oxazole protons :
- 4-Fluorobenzyl group :
¹³C NMR :
- Oxazole C-2: δ 160.5 ppm (deshielded due to N adjacency).
- Piperidine C-2′: δ 55.3 ppm.
- Fluorobenzyl quaternary carbon: δ 136.8 ppm (d, J = 8.5 Hz, C-F coupling).
¹⁵N NMR :
Fourier-Transform Infrared (FT-IR)
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3120–3080 | C–H stretch (aromatic) |
| 1635 | C=N stretch (oxazole) |
| 1220 | C–F stretch |
| 1590 | Piperidine ring breathing |
Ultraviolet-Visible (UV-Vis)
Tautomeric Properties of Oxazole-Piperidine Hybrid Systems
Oxazole exhibits prototropic tautomerism , but the 4-fluorobenzyl and piperidine substituents lock the system into a single tautomer:
Tautomeric preference :
Electronic effects :
Conformational analysis :
This tautomeric rigidity makes the compound suitable for structure-activity relationship studies in medicinal chemistry.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-piperidin-2-yl-1,3-oxazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O.2ClH/c16-12-6-4-11(5-7-12)9-13-10-18-15(19-13)14-3-1-2-8-17-14;;/h4-7,10,14,17H,1-3,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZORSADPKKTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(O2)CC3=CC=C(C=C3)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride typically involves multiple steps, starting with the preparation of the oxazole ring followed by the introduction of the piperidine moiety. Common synthetic routes include:
Formation of the Oxazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Final Assembly: The final step involves coupling the oxazole and piperidine intermediates, followed by purification and conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzyl and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent in various medical conditions. Its structural features suggest possible interactions with biological targets, particularly in the realm of neurological disorders and cancer.
Research indicates that compounds similar to 2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride often act as inhibitors of specific receptors involved in pain signaling pathways. For example, it has been noted to modulate P2X receptors, which are crucial in pain perception and inflammatory responses .
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Core : Starting from commercially available piperidine derivatives.
- Introduction of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Fluorobenzyl Substitution : Utilizing electrophilic aromatic substitution methods to introduce the fluorobenzyl group.
Case Study 1: Pain Modulation
A study investigated the effects of various piperidine derivatives on P2X receptor activity. It was found that compounds structurally related to 2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride exhibited significant inhibitory effects on P2X3 receptors, suggesting their potential use in treating chronic pain conditions .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of oxazole-containing compounds. The study demonstrated that derivatives similar to our compound showed promising results in inhibiting tumor growth in vitro by targeting specific signaling pathways involved in cancer cell proliferation .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other piperidine-oxazole derivatives, differing primarily in substituents on the benzyl group or the oxazole ring. Below is a detailed comparison based on available
Table 1: Structural and Physicochemical Comparison
Key Observations:
The 4-chlorophenyl variant lacks the benzyl methylene bridge, altering spatial orientation and possibly reducing steric hindrance .
Molecular Weight and Purity :
- The 3-chloro analog has a higher molecular weight (349.68 vs. 333.23) due to chlorine’s atomic mass, which may influence pharmacokinetic properties like absorption and distribution .
- Purity data are sparse; only the 3-chloro analog specifies 95% purity .
Research Implications and Limitations
- Structural Activity Relationships (SAR) : The para-fluoro substitution may optimize target binding affinity compared to meta-chloro analogs, though experimental validation is absent in the provided sources.
Biological Activity
The compound 2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride is a synthetic derivative belonging to the class of piperidine compounds. It exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride can be represented as follows:
This compound features a piperidine ring substituted with a 1,3-oxazole moiety and a fluorobenzyl group, which contributes to its unique pharmacological profile.
Research indicates that compounds similar to 2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride act on various biological targets. For instance, studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors .
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects by acting as a selective serotonin reuptake inhibitor (SSRI) or through modulation of serotonin receptors .
- Antimicrobial Properties : Some derivatives within the same class have demonstrated antimicrobial activity against various pathogens, indicating potential use in treating infections .
- Neuroprotective Effects : There is evidence that certain piperidine derivatives can protect neuronal cells from oxidative stress, suggesting their potential in neurodegenerative disease models .
Study 1: Antidepressant-Like Activity
A study conducted on a series of piperidine derivatives revealed that 2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride showed significant antidepressant-like activity in animal models. The compound was administered at varying doses (10 mg/kg and 20 mg/kg) and was found to reduce depressive behaviors significantly compared to control groups .
Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that this compound exhibited notable antimicrobial properties with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . The results indicated that the presence of the fluorobenzyl group enhances its interaction with bacterial membranes.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2-[5-(4-fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride, and how can reaction yields be improved?
The compound is synthesized via multi-step reactions, often involving nucleophilic substitution, cyclization, and salt formation. Key parameters include:
- Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for oxazole ring formation, as they stabilize intermediates .
- Catalysts : Base catalysts (e.g., NaOH) enhance cyclization efficiency during oxazole synthesis .
- Purification : Recrystallization from methanol or ethanol improves purity (>99%) .
- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 for piperidine derivatives) minimizes side products .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the piperidine-oxazole linkage and fluorobenzyl substitution. Aromatic protons in the 7.1–7.4 ppm range verify the 4-fluorobenzyl group .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 319.21 (free base) and 352.12 (dihydrochloride) .
- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric accuracy (e.g., CHClFNO) .
Q. How do solubility and stability profiles impact experimental design?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DCM. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (pH 6.5–7.4) .
- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the oxazole ring. Stability tests via HPLC (>95% purity after 6 months) confirm long-term storage conditions .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in piperidine-oxazole derivatives?
- Data collection : Use high-resolution X-ray diffraction (≤1.0 Å) to resolve piperidine chair conformations and oxazole planarity .
- Refinement tools : SHELXL refines anisotropic displacement parameters, while ORTEP-III generates thermal ellipsoid plots to visualize steric effects .
- Twinned crystals : Apply the Hooft parameter in SHELXL to correct for pseudo-merohedral twinning, common in halogenated analogs .
Q. How does the fluorobenzyl moiety influence biological activity in receptor-binding studies?
- Target engagement : The 4-fluorobenzyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration in CNS targets .
- Enzyme inhibition : In vitro assays (IC < 1 µM) show competitive inhibition of monoamine oxidases (MAOs), likely due to π-π stacking with FAD cofactors .
- SAR studies : Replace the fluorine atom with chlorine or methyl groups to assess selectivity. Fluorine’s electronegativity reduces off-target binding to serotonin receptors .
Q. What methodologies address discrepancies in reported pharmacological data?
- Assay variability : Normalize data using internal standards (e.g., ampicillin for antibacterial studies) to control for batch-to-batch variability .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC values, ensuring consistency across studies .
- Contradictory results : Re-evaluate purity (via HPLC) and counterion effects (e.g., dihydrochloride vs. free base) that alter bioavailability .
Q. What safety protocols are essential for handling this compound?
Q. How can structure-activity relationships (SAR) guide the design of analogs?
- Oxazole modifications : Substitute the oxazole with 1,2,4-triazole to enhance metabolic stability (t > 2 hours in liver microsomes) .
- Piperidine substitutions : Introduce methyl groups at the 4-position to reduce hERG channel liability (patch-clamp assays recommended) .
- Fluorine positioning : Compare 3- vs. 4-fluorobenzyl analogs using molecular docking (AutoDock Vina) to optimize target affinity .
Q. What analytical methods validate compound identity in multi-step syntheses?
- HPLC-DAD : Use a C18 column (5 µm, 250 mm) with 0.1% TFA in acetonitrile/water (70:30) to detect impurities (<0.5%) .
- Chiral analysis : Employ Chiralpak AD-H columns to confirm enantiomeric purity (>99% ee) for stereospecific targets .
- Stability-indicating assays : Forced degradation (40°C/75% RH for 14 days) identifies hydrolytic degradation products .
Q. What challenges arise during scale-up from milligram to gram quantities?
- Reaction exotherms : Use jacketed reactors to control temperature during oxazole cyclization, preventing runaway reactions .
- Purification bottlenecks : Switch from column chromatography to fractional crystallization (ethanol/water) for cost-effective scaling .
- Salt formation : Optimize HCl gas flow rates during dihydrochloride preparation to avoid clumping .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
